molecular formula C25H30N2O6 B266270 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B266270
分子量: 454.5 g/mol
InChIキー: BNYDVOXHCDUTNM-XTQSDGFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

作用機序

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of IKKβ, which is a key mediator of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation, cell survival, and proliferation. By inhibiting the activity of IKKβ, this compound can block the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

実験室実験の利点と制限

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well characterized. However, there are also some limitations for lab experiments with this compound. It is a potent inhibitor of IKKβ, which is involved in many cellular processes, and therefore, its off-target effects need to be carefully evaluated. In addition, the optimal dosage and administration route of this compound need to be determined for different disease models.

将来の方向性

There are several future directions for the research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. First, the potential therapeutic applications of this compound in various diseases need to be further evaluated in preclinical and clinical studies. Second, the off-target effects of this compound need to be carefully evaluated to ensure its safety and efficacy. Third, the optimal dosage and administration route of this compound need to be determined for different disease models. Fourth, the combination therapy of this compound with other drugs, such as chemotherapy and radiation therapy, needs to be further explored to enhance its efficacy. Fifth, the development of new analogs of this compound with improved potency and selectivity is an important future direction for the research on this compound.
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action has been well characterized, and its biochemical and physiological effects have been extensively studied. Future research on this compound should focus on evaluating its safety and efficacy in preclinical and clinical studies, determining its optimal dosage and administration route for different disease models, exploring its combination therapy with other drugs, and developing new analogs with improved potency and selectivity.

合成法

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method has been described in detail in several scientific publications, including a patent by Cephalon Inc. (US 2006/0055203 A1).

科学的研究の応用

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of IKKβ, a key mediator of NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy.

特性

分子式

C25H30N2O6

分子量

454.5 g/mol

IUPAC名

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-15(2)33-18-9-6-16(7-10-18)23(29)21-22(17-8-11-19(28)20(14-17)32-5)27(13-12-26(3)4)25(31)24(21)30/h6-11,14-15,22,28-29H,12-13H2,1-5H3/b23-21+

InChIキー

BNYDVOXHCDUTNM-XTQSDGFTSA-N

異性体SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)/[O-]

SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

正規SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。